2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-nitro-N-(3-phenylpropyl)benzamide: is a chemical compound with the following properties:
Molecular Formula: C₁₆H₁₆N₂O₃
Molecular Weight: 284.31 g/mol
Chemical Structure: !Compound Structure)
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 3-phenylpropylamine with 2-chlorobenzoyl chloride followed by nitration of the resulting amide.
- Another approach is the condensation of 3-phenylpropylamine with 2-nitrobenzoyl chloride .
- The reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, chloroform).
- Acidic or basic catalysts may be employed.
- Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reagents like , , or in the presence of a suitable catalyst.
Substitution: Alkali metal hydroxides (e.g., ), or acid chlorides (e.g., ).
- Reduction leads to the formation of 2-amino-N-(3-phenylpropyl)benzamide .
- Substitution can yield various derivatives depending on the specific conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory).
Medicine: No specific drug applications reported yet.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O3S/c23-17(14-10-4-5-11-15(14)22(24)25)19-18-21-20-16(26-18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,19,21,23) |
InChI Key |
FCKFELYXIJIQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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